![molecular formula C8H4Br2Cl2 B14135753 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 89185-24-0](/img/structure/B14135753.png)
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene: is a chemical compound with a unique bicyclic structure. It is characterized by the presence of bromine and chlorine atoms attached to a bicyclo[4.2.0]octa-1,3,5-triene framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination and chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction parameters to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism by which 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene exerts its effects is primarily through its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the compound’s halogen atoms can be replaced by other functional groups, leading to the formation of new compounds with different properties .
Comparación Con Compuestos Similares
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks chlorine atoms
8-Bromo-7,7-dichlorobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with different halogenation pattern.
7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with bromine atoms at different positions.
Uniqueness: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of bromine and chlorine atoms on the bicyclic framework. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
89185-24-0 |
|---|---|
Fórmula molecular |
C8H4Br2Cl2 |
Peso molecular |
330.83 g/mol |
Nombre IUPAC |
7,7-dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Br2Cl2/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
Clave InChI |
ZANLVTORZPKQHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C2(Br)Br)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
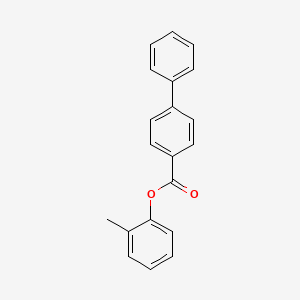
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
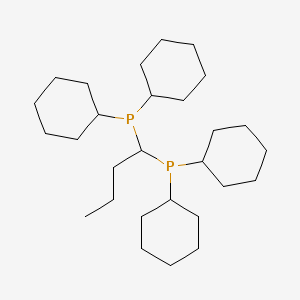
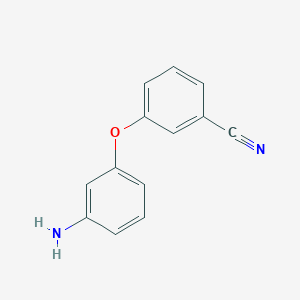
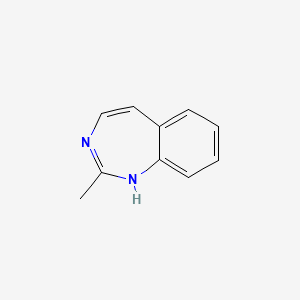
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
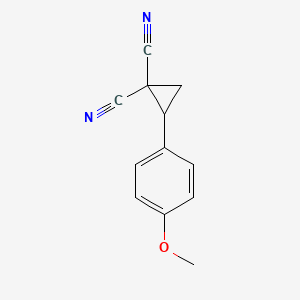
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
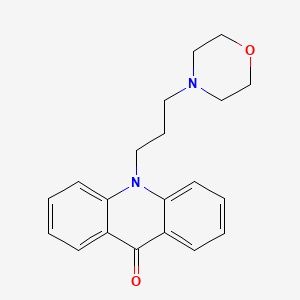
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
